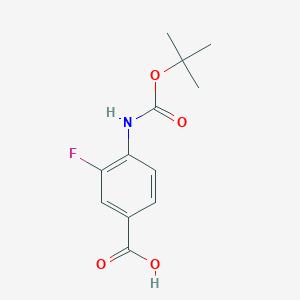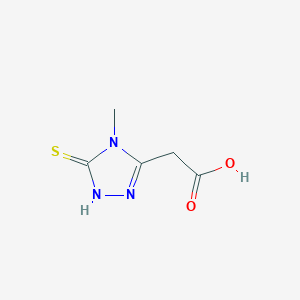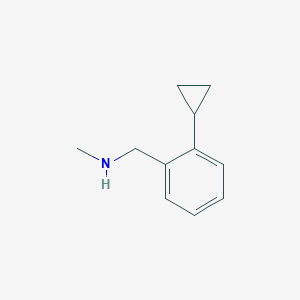
1-(2-cyclopropylphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylphenyl)-N-methylmethanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 2-cyclopropylphenyl bromide from 2-bromophenyl cyclopropane through a bromination reaction.
Amination Reaction: The 2-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclopropylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
1-(2-Cyclopropylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-cyclopropylphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyclopropylphenyl)ethanone: Similar in structure but with an ethanone group instead of a methylmethanamine moiety.
2-Cyclopropylphenyl bromide: A precursor in the synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, similar to the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group introduces strain and reactivity, while the methylmethanamine moiety provides potential sites for further chemical modifications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-10-4-2-3-5-11(10)9-6-7-9/h2-5,9,12H,6-8H2,1H3 |
Clé InChI |
WGNZAJBZEIFDAF-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



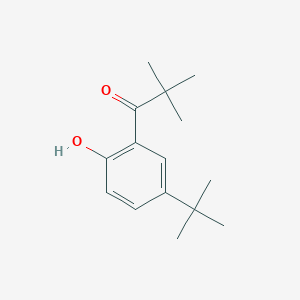
![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
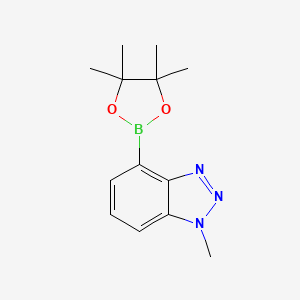




![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)

